N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride
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Overview
Description
N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride is a complex organic compound with a unique structure that combines a quinoline moiety with an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via Friedel-Crafts alkylation, where an ethyl group is added to a phenyl ring using an alkyl halide and a Lewis acid catalyst.
Coupling with Ethane-1,2-diamine: The final step involves coupling the quinoline derivative with ethane-1,2-diamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the ethylphenyl group, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Halogens, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted ethylphenyl derivatives.
Scientific Research Applications
N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored as a potential therapeutic agent for treating diseases like cancer, where it may inhibit specific enzymes or pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in DNA replication or repair, leading to inhibition of cell proliferation.
Pathways Involved: It may interfere with signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N1,N1-Diethyl-N2-(naphthalen-1-yl)ethane-1,2-diamine oxalate: Similar structure but with a naphthalene moiety instead of a quinoline ring.
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: Contains a pyridine ring instead of a quinoline ring.
Uniqueness
N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride is unique due to its combination of a quinoline ring with an ethylphenyl group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and material science, where such properties are highly desirable.
Properties
CAS No. |
853349-61-8 |
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Molecular Formula |
C23H30ClN3 |
Molecular Weight |
384.0 g/mol |
IUPAC Name |
N',N'-diethyl-N-[2-(4-ethylphenyl)quinolin-4-yl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C23H29N3.ClH/c1-4-18-11-13-19(14-12-18)22-17-23(24-15-16-26(5-2)6-3)20-9-7-8-10-21(20)25-22;/h7-14,17H,4-6,15-16H2,1-3H3,(H,24,25);1H |
InChI Key |
SHPGRVSPMLRPSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN(CC)CC.Cl |
Origin of Product |
United States |
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